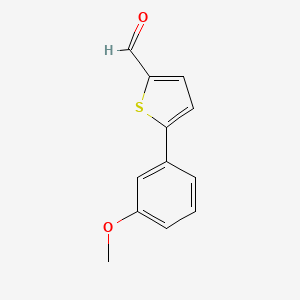![molecular formula C16H11N3O5S B1637272 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a nitro group and a carbamoyl group, which is further connected to a phenyl acetate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate typically involves a multi-step process. One common method starts with the nitration of 1,3-benzothiazole to introduce the nitro group. This is followed by the reaction with an isocyanate to form the carbamoyl derivative. The final step involves the esterification of the phenyl group with acetic anhydride to yield the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence under certain conditions.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
Industrially, this compound is used in the production of dyes and pigments due to its ability to form stable, colored compounds.
Mécanisme D'action
The mechanism of action of 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in certain cases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a benzene ring substituted with functional groups.
2-Nitrobenzothiazole: Shares the benzothiazole ring and nitro group but lacks the carbamoyl and acetate moieties.
Uniqueness
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is unique due to the combination of the nitro, carbamoyl, and acetate groups, which impart distinct chemical and biological properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C16H11N3O5S |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
[2-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H11N3O5S/c1-9(20)24-13-5-3-2-4-11(13)15(21)18-16-17-12-7-6-10(19(22)23)8-14(12)25-16/h2-8H,1H3,(H,17,18,21) |
Clé InChI |
JQUAHBDDCLYOOF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)




![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)


